Bisnortilidine - 53948-51-9

Bisnortilidine

Catalog Number: EVT-425687
CAS Number: 53948-51-9
Molecular Formula: C15H19NO2
Molecular Weight: 245.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bisnortilidine is classified as an opioid analgesic. It is derived from the prodrug tilidine, which undergoes metabolic conversion in the liver to produce nortilidine and subsequently bisnortilidine. Its classification as an opioid indicates its potential for pain relief and its interaction with opioid receptors in the body.

Synthesis Analysis

Methods and Technical Details

The synthesis of bisnortilidine occurs through the metabolic pathway involving the following steps:

  1. Conversion of Tilidine to Nortilidine: The prodrug tilidine is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19, to form nortilidine.
  2. Formation of Bisnortilidine: Nortilidine is further metabolized to bisnortilidine, which represents a critical step in the pharmacokinetics of tilidine.

Research indicates that this metabolic conversion can be influenced by various factors, including genetic polymorphisms in cytochrome P450 enzymes, which may affect the rate at which bisnortilidine is produced from nortilidine .

Molecular Structure Analysis

Structure and Data

Bisnortilidine's molecular formula is C17H24N2O2C_{17}H_{24}N_2O_2. The compound features a complex structure typical of opioids, characterized by multiple rings and functional groups that facilitate its interaction with opioid receptors.

  • Molecular Weight: 288.39 g/mol
  • Chemical Structure: The structural representation includes a morphinan backbone, which is common among many opioids.
Chemical Reactions Analysis

Reactions and Technical Details

Bisnortilidine participates in various biochemical reactions within the body:

  1. Metabolism: The primary reaction involves the conversion of nortilidine to bisnortilidine via N-demethylation, catalyzed by cytochrome P450 enzymes.
  2. Elimination: Bisnortilidine is eliminated through renal pathways after being further metabolized into polar compounds .

These reactions are crucial for understanding how bisnortilidine exerts its effects and how it can be monitored in biological samples.

Mechanism of Action

Process and Data

The mechanism by which bisnortilidine exerts its pharmacological effects involves binding to opioid receptors (primarily mu-opioid receptors) in the central nervous system. This binding leads to:

  • Analgesic Effects: Similar to other opioids, bisnortilidine can provide pain relief by modulating pain perception pathways.
  • Side Effects: As with other opioids, potential side effects include sedation, respiratory depression, and risk of dependency.

The efficacy of bisnortilidine as an analgesic can be influenced by its metabolism and the presence of other substances that may inhibit or enhance its action .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Bisnortilidine is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Analytical Methods: Techniques such as liquid chromatography-tandem mass spectrometry have been developed for quantifying bisnortilidine levels in biological samples .

These properties are essential for both clinical applications and research purposes.

Applications

Scientific Uses

Bisnortilidine's primary application lies within pharmacology as a metabolite of tilidine. Its significance includes:

  • Pain Management: Understanding its role can help optimize dosing regimens for patients using tilidine.
  • Toxicology: Monitoring bisnortilidine levels can aid in assessing opioid use and potential overdoses.
  • Research Studies: Investigations into its metabolism can provide insights into individual variability in drug response due to genetic differences in metabolic enzymes .
Introduction to Bisnortilidine: Chemical Identity and Pharmacological Context

Structural Characterization of Bisnortilidine

Bisnortilidine (Chemical Abstracts Service Registry Number 53948-51-9) is defined by the molecular formula C₁₅H₁₉NO₂, corresponding to a molecular weight of 245.32 g/mol [1] [4] [10]. The compound features a cyclohexene ring fused to a phenyl-substituted carbon center, with key functional groups including an ethyl ester moiety and a primary amine group critical for receptor recognition [3] [4].

Stereochemistry fundamentally influences its biological activity: bisnortilidine exists in the trans-(1R,2S) configuration relative to the amino and ester substituents on the cyclohexene ring. This spatial arrangement is designated by the IUPAC name Ethyl (1R,2S)-2-amino[1,1′-bi(cyclohexane)]-1′,3,3′,5′-tetraene-1-carboxylate [1] [10]. The stereochemistry likely governs its interactions with opioid receptors, as analogous configurations profoundly impact binding affinity and efficacy across opioid analgesics.

The structural representation in SMILES notation (CCOC(=O)[C@]1(CCC=C[C@@H]1N)C2=CC=CC=C2) captures the chiral centers and conjugated system bridging the aliphatic and aromatic domains [3] [4] [10]. This conjugated structure facilitates electronic delocalization, potentially influencing molecular recognition at binding sites. X-ray crystallography or nuclear magnetic resonance studies would provide definitive conformational data, though such analyses were not present in the examined sources.

Table 1: Structural Attributes of Bisnortilidine

PropertyValue
Systematic NameEthyl (1R,2S)-2-amino[1,1′-bi(cyclohexane)]-1′,3,3′,5′-tetraene-1-carboxylate
Molecular FormulaC₁₅H₁₉NO₂
Molecular Weight245.32 g/mol
CAS Registry Number53948-51-9
Stereochemistrytrans-(1R,2S)
Key Functional GroupsEthyl ester, Primary amine
SMILES NotationCCOC(=O)[C@]1(CCC=C[C@@H]1N)C2=CC=CC=C2

Bisnortilidine as a Metabolite of Tilidine: Prodrug Activation Pathways

Bisnortilidine originates via sequential hepatic N-demethylation of the synthetic opioid prodrug tilidine, constituting the terminal metabolite in this activation cascade [1] [2] [10]. The metabolic pathway initiates when tilidine undergoes cytochrome P450 (CYP)-mediated N-demethylation to form the primary active metabolite nortilidine—a potent μ-opioid receptor agonist. Subsequently, nortilidine undergoes further oxidative N-demethylation catalyzed by specific CYP isoforms to yield bisnortilidine [1] [2].

Enzyme kinetic analyses using human liver microsomes reveal this N-demethylation follows Michaelis-Menten kinetics. The reaction exhibits a mean Kₘ (Michaelis constant) of 141.6 ± 15 μM and Vₘₐₓ (maximum velocity) of 46.2 ± 3 nmol/mg protein/hour, indicating moderate substrate affinity and catalytic turnover [2]. Reaction phenotyping studies employing recombinant human CYPs and selective chemical inhibitors demonstrate CYP3A4, CYP2C19, and CYP2B6 as the principal isoforms responsible for bisnortilidine formation [2]. This multi-enzyme involvement suggests potential pharmacokinetic variability due to genetic polymorphisms (e.g., CYP2C19 poor metabolizer status) or drug-drug interactions with inhibitors (e.g., voriconazole inhibiting CYP2C19) or inducers (e.g., rifampin inducing CYP3A4).

Notably, bisnortilidine formation represents the rate-limiting step in tilidine's metabolic pathway, potentially influencing overall systemic exposure to the active metabolite nortilidine [2] [6]. Clinical observations in chronic pain patients receiving extended-release tilidine reveal substantial interindividual variability in plasma nortilidine concentrations (dose-normalized range: 1.6–76.5 ng/mL), though bisnortilidine levels specifically were not quantified. The metabolic ratio (tilidine:nortilidine) averaged 0.28, suggesting efficient conversion, but the subsequent nortilidine-to-bisnortilidine conversion efficiency remains less characterized in clinical settings [6].

Table 2: Metabolic Kinetics of Bisnortilidine Formation

ParameterValueSignificance
Metabolite PrecursorNortilidineActive μ-opioid agonist
Metabolic ReactionN-DemethylationRemoves methyl group from tertiary amine
Primary CYP IsoformsCYP3A4, CYP2C19, CYP2B6Multi-isoform involvement increases interaction risk
Kₘ (Affinity)141.6 ± 15 μMModerate substrate binding affinity
Vₘₐₓ (Activity)46.2 ± 3 nmol/mg/hCatalytic turnover rate
Clinical VariabilityHigh interpatient variabilityInfluenced by genetics, comedications, organ function

Role in Opioid Pharmacology: μ-Opioid Receptor Interactions

Bisnortilidine's primary pharmacological significance stems from its status as a metabolic endpoint rather than a therapeutically active species. Unlike its precursor nortilidine—a potent and selective μ-opioid receptor (MOR) agonist capable of crossing the blood-brain barrier—bisnortilidine exhibits substantially diminished opioid receptor activity [1] [2] [8]. The progressive removal of methyl groups from tilidine's tertiary amine (nortilidine: secondary amine; bisnortilidine: primary amine) reduces ligand efficacy at MOR, aligning with established structure-activity relationships where tertiary amines typically confer higher opioid receptor affinity than primary amines.

The μ-opioid receptor, encoded by the OPRM1 gene, is a Gi/o protein-coupled receptor (GPCR) that inhibits adenylate cyclase upon activation, reducing intracellular cyclic adenosine monophosphate (cAMP) levels [8]. Agonist binding typically induces conformational changes promoting G-protein coupling over β-arrestin recruitment—a mechanism associated with improved therapeutic profiles for some opioids. While bisnortilidine retains some MOR binding capability, its efficacy in G-protein activation is markedly lower than nortilidine's, rendering it pharmacologically negligible [2].

Notably, bisnortilidine displays inhibitory activity against specific CYP enzymes, potentially contributing to metabolic interactions. It acts as:

  • A weak inhibitor of CYP3A4 and CYP2B6 (enzymes involved in its own formation)
  • A potent inhibitor of CYP2D6 (IC₅₀ undisclosed in sources) [2]
  • No significant inhibition against CYP2C19

This inhibition profile suggests bisnortilidine could theoretically modulate the clearance of co-administered drugs metabolized by CYP2D6, though clinical evidence remains unexplored in the available literature. Additionally, bisnortilidine does not demonstrate the biased agonism (preferential G-protein signaling over β-arrestin recruitment) observed in novel therapeutic opioids like oliceridine or PZM21 [9]. Its primary role resides in completing the metabolic inactivation sequence initiated with tilidine administration, contributing to overall pharmacokinetic behavior rather than direct pharmacodynamic effects.

Table 3: Comparative Receptor Binding and Functional Activity

PropertyNortilidineBisnortilidine
MOR Agonist EfficacyHigh-efficacy agonistNegligible agonist activity
Receptor SelectivitySelective μ-opioid agonistWeak/non-selective binding
G-protein ActivationPotent cAMP inhibitionMinimal cAMP inhibition
β-arrestin RecruitmentNot characterized in sourcesNot characterized in sources
Bias FactorUncharacterizedNot applicable (minimal activity)
CYP InhibitionNot reportedStrong CYP2D6 inhibition

Properties

CAS Number

53948-51-9

Product Name

Bisnortilidine

IUPAC Name

ethyl (1R,2S)-2-amino-1-phenylcyclohex-3-ene-1-carboxylate

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C15H19NO2/c1-2-18-14(17)15(11-7-6-10-13(15)16)12-8-4-3-5-9-12/h3-6,8-10,13H,2,7,11,16H2,1H3/t13-,15+/m0/s1

InChI Key

BTKAMSWFNMGLGM-DZGCQCFKSA-N

SMILES

CCOC(=O)C1(CCC=CC1N)C2=CC=CC=C2

Synonyms

isnortilidine
bisnortilidine, (1R-trans)-isomer
bisnortilidine, (1S-trans)-isome

Canonical SMILES

CCOC(=O)C1(CCC=CC1N)C2=CC=CC=C2

Isomeric SMILES

CCOC(=O)[C@]1(CCC=C[C@@H]1N)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.